molecular formula C₁₁H₁₁FN₂O₃S B1663279 4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide CAS No. 142648-47-3

4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide

Cat. No. B1663279
M. Wt: 270.28 g/mol
InChI Key: JHCWLAVFDAPCMI-UHFFFAOYSA-N
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Description

4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide, also known as FMeBT, is a chemical compound that has been studied extensively for its potential applications in scientific research. FMeBT is a benzothiophene derivative that has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Cardiotonic Agent and Calcium Ion Sensitizer

4-Fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide, also known as Org 9731, is studied for its effects as a cardiotonic agent. It is shown to increase cardiac contractility primarily through the accumulation of cyclic AMP and by enhancing the responsiveness of myofibrils to calcium ions. This action suggests its potential application in treating heart failure and related cardiac conditions (Kawabata & Endoh, 1995).

Fluorescent Probes for Sensing pH and Metal Cations

The compound and its analogs have been applied in the development of fluorescent probes, especially for sensing pH changes and metal cations. The benzoxazole and benzothiazole derivatives demonstrate high sensitivity to pH and selectivity in metal cations detection, attributed to the acidity of the fluorophenol moiety (Tanaka et al., 2001).

Polymer Science

In the field of polymer science, derivatives of benzothiophene, including those fluorinated at specific positions, have been used as precursors for creating poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole). These polymers exhibit high thermal stability and are potential materials for high-temperature applications (Sundar & Mathias, 1994).

Alzheimer's Disease Research

In Alzheimer's disease research, benzothiazole derivatives have been utilized as ligands in amyloid imaging, helping to measure amyloid deposits in the brain, a key aspect of Alzheimer's pathology. This aids in early detection and monitoring of the disease progression (Nordberg, 2007).

Lipoxygenase Inhibition

Some benzothiophene derivatives, including those containing fluorine atoms, have been identified as potent and selective inhibitors of the enzyme 5-lipoxygenase (5-LO). This enzyme is involved in inflammatory processes, making these compounds potential candidates for treating inflammatory diseases (Li et al., 2010).

properties

CAS RN

142648-47-3

Product Name

4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide

Molecular Formula

C₁₁H₁₁FN₂O₃S

Molecular Weight

270.28 g/mol

IUPAC Name

4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C11H11FN2O3S/c1-16-6-4-7-5(9(12)10(6)17-2)3-8(18-7)11(13)14-15/h3-4,15H,1-2H3,(H2,13,14)

InChI Key

JHCWLAVFDAPCMI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C(S2)/C(=N\O)/N)C(=C1OC)F

SMILES

COC1=CC2=C(C=C(S2)C(=NO)N)C(=C1OC)F

Canonical SMILES

COC1=CC2=C(C=C(S2)C(=NO)N)C(=C1OC)F

synonyms

Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
Reactant of Route 3
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
Reactant of Route 4
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
Reactant of Route 5
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
Reactant of Route 6
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide

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